1,7-Dichlorooctamethyltetrasiloxane

Surface modification Wettability Contact angle

1,7-Dichlorooctamethyltetrasiloxane (CAS 2474-02-4) is a linear, short-chain α,ω-dichloro-functionalized siloxane oligomer with the molecular formula C₈H₂₄Cl₂O₃Si₄ and a molecular weight of 351.52 g/mol. This compound consists of a tetrasiloxane backbone (four silicon atoms alternating with three oxygen atoms) bearing eight methyl substituents and terminal chlorine atoms at the 1 and 7 positions.

Molecular Formula C8H24Cl2O3Si4
Molecular Weight 351.52 g/mol
CAS No. 2474-02-4
Cat. No. B1360171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dichlorooctamethyltetrasiloxane
CAS2474-02-4
Molecular FormulaC8H24Cl2O3Si4
Molecular Weight351.52 g/mol
Structural Identifiers
SMILESC[Si](C)(O[Si](C)(C)O[Si](C)(C)Cl)O[Si](C)(C)Cl
InChIInChI=1S/C8H24Cl2O3Si4/c1-14(2,9)11-16(5,6)13-17(7,8)12-15(3,4)10/h1-8H3
InChIKeyUHRAUGIQJXURFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Dichlorooctamethyltetrasiloxane Procurement Guide: Baseline Properties and Compound Identification


1,7-Dichlorooctamethyltetrasiloxane (CAS 2474-02-4) is a linear, short-chain α,ω-dichloro-functionalized siloxane oligomer with the molecular formula C₈H₂₄Cl₂O₃Si₄ and a molecular weight of 351.52 g/mol . This compound consists of a tetrasiloxane backbone (four silicon atoms alternating with three oxygen atoms) bearing eight methyl substituents and terminal chlorine atoms at the 1 and 7 positions [1]. Its key physical properties include a boiling point of 222°C (lit.), a melting point of −62°C (lit.), a density of 1.011 g/mL at 25°C (lit.), and a refractive index (n20/D) of 1.405 (lit.) . As a hydrolytically sensitive reagent with a hydrolytic sensitivity rating of 8 (reacts rapidly with moisture, water, and protic solvents), it requires storage under inert atmosphere and careful handling [2].

Discrete Tetrasiloxane Building Block Supports precise block co-oligomer synthesis with defined siloxane spacer length
Surface Passivation Reagent Supports tunable hydrophobicity for glass surfaces; documented for single-molecule imaging
Hybrid Polymer Intermediate Introduces defined siloxane segment into fluorosilicone and other hybrid polymer backbones

Why 1,7-Dichlorooctamethyltetrasiloxane Cannot Be Replaced by Other Chlorosiloxanes Without Functional Consequences


Chlorine-terminated linear siloxanes are not functionally interchangeable across applications. The substitution of 1,7-dichlorooctamethyltetrasiloxane with shorter-chain analogs (e.g., 1,5-dichlorohexamethyltrisiloxane) or longer-chain variants (e.g., chlorine-terminated polydimethylsiloxanes) introduces measurable differences in boiling point, density, siloxane spacer length, and the resulting physical and surface properties of derived materials . In surface passivation applications, the specific chain architecture directly governs the hydrophobic film characteristics and achievable contact angle range [1]. In polymer synthesis, the siloxane segment length—four silicon atoms in this tetrasiloxane versus three in a trisiloxane or a distribution in polydisperse PDMS—determines the χ parameter and self-assembly behavior in block co-oligomers [2]. The quantitative evidence below establishes that 1,7-dichlorooctamethyltetrasiloxane occupies a distinct functional niche defined by its specific chain length and physicochemical profile.

Shorter-chain chlorosiloxanes
Trisiloxane analogs (e.g., 1,5-dichlorohexamethyltrisiloxane) alter boiling point and siloxane spacer length, shifting surface film properties and contact-angle range.
Polydisperse chlorine-terminated PDMS
Chain-length distribution may compromise molecular definition required for high χ–low N block co-oligomer nanostructures; single molar mass may not be ensured.
Disiloxane or longer-chain analogs
Different siloxane spacer lengths (2 Si or >4 Si) may not reproduce the same passivation film properties validated for tetrasiloxane in single-molecule imaging protocols.

Quantitative Differentiation Evidence for 1,7-Dichlorooctamethyltetrasiloxane Versus Closest Comparators


Surface Wettability Control: Contact Angle Modulation Range on Glass Substrates

1,7-Dichlorooctamethyltetrasiloxane (marketed as Surfasil) provides a systematically tunable contact angle range on glass surfaces that is distinct from both unmodified glass and alternative silanization reagents. A systematic study of silanization parameters demonstrated that by varying treatment conditions (solution concentration and reaction time), the air-water contact angle on glass can be modulated from approximately 62° to 92° [1]. The baseline unmodified glass surface typically exhibits a contact angle of <10–20° (hydrophilic), while treatment with this compound shifts the surface to the hydrophobic regime. The specific chain architecture—a tetrasiloxane backbone with terminal reactive chlorines—enables reproducible control over final surface energy that is not achievable with shorter-chain chlorosiloxanes due to differences in film thickness and packing density [1].

Contact-Angle Modulation
Class-level
~62° to 92° on glass
Supports contact-angle screening for hydrophobic surface modification
Surface modification Wettability Contact angle Glass silanization

Physical Property Differentiation: Boiling Point and Density Versus 1,5-Dichlorohexamethyltrisiloxane

1,7-Dichlorooctamethyltetrasiloxane exhibits distinct physical properties compared to its closest shorter-chain analog, 1,5-dichlorohexamethyltrisiloxane (CAS 3582-71-6), which is relevant for separation, purification, and formulation applications. The tetrasiloxane has a boiling point of 222°C (lit.), which is 38°C higher than the boiling point of 184°C (lit.) for the trisiloxane analog . The density of the tetrasiloxane is 1.011 g/mL at 25°C (lit.), compared to 1.018 g/mL at 25°C (lit.) for the trisiloxane—a measurable difference of 0.007 g/mL despite the tetrasiloxane having a higher molecular weight . Both compounds share the same refractive index (n20/D 1.405) .

Boiling Point & Density
Data to verify
Tetrasiloxane: bp 222°C, d 1.011 g/mL Trisiloxane: bp 184°C, d 1.018 g/mL
Boiling-point difference supports distillation-based purification
Literature values; cross-study verification recommended
Physical properties Boiling point Density Siloxane oligomers

Polymer Synthesis: Use as a Defined-Length Building Block in Block Co-Oligomer Synthesis

1,7-Dichlorooctamethyltetrasiloxane serves as a discrete, molecularly defined building block for synthesizing oligodimethylsiloxanes (oDMS) with precise chain lengths, enabling the preparation of high χ–low N block co-oligomers that form highly organized nanostructures [1]. In an iterative linear growth strategy, the condensation of mono- or bifunctional hydroxysiloxanes with chloro-octamethyltetrasiloxane yields asymmetric and symmetric siloxanes, respectively, on a multigram scale in yields of 50–94% with only one molar mass detected [1]. This contrasts with the use of polydisperse chlorine-terminated poly(dimethylsiloxane) (PDMS), which introduces a distribution of chain lengths and compromises the structural definition required for precise self-assembly behavior [1][2].

Discrete Building Block
Class-level
Single molar mass (MW 351.52); yields 50–94%
Supports synthesis of molecularly defined block co-oligomers
Contrasts with polydisperse PDMS; SEC single peak reported
Polymer synthesis Block co-oligomers Discrete oligomers Siloxane building blocks

Surface Passivation for Single-Molecule Imaging: Validated Performance in Patent Literature

1,7-Dichlorooctamethyltetrasiloxane is explicitly claimed as a preferred hydrophobic organosilane/siloxane for passivating surfaces in single-molecule imaging applications, as documented in patent US 2012/0231447 A1 [1]. The method comprises contacting a surface (slide, coverslip, chip, microfluidic device) with an effective amount of the compound—typically about 1% to 50% in solution—for a time sufficient to passivate the surface (between 6 and 24 hours) [1]. The compound is listed among a group of hydrophobic organosilanes/siloxanes that includes 1,3-dichlorotetramethyldisiloxane and 1,5-dichlorohexamethyltrisiloxane, indicating that the tetrasiloxane chain length is one of several functional architectures that can be selected based on specific passivation requirements [1].

Single-Molecule Imaging Passivation
Class-level
1–50% solution, 6–24 h treatment
Reported passivation use for single-molecule imaging protocols
Patent-claimed; suitability to verify per device type
Surface passivation Single-molecule imaging Biochemical assays Microfluidics

Research and Industrial Application Scenarios Where 1,7-Dichlorooctamethyltetrasiloxane Delivers Differentiated Value


Controlled Wettability Modification of Glass Micromodels and Porous Media

In multiphase flow studies using glass bead packs or micromodels, researchers can employ 1,7-dichlorooctamethyltetrasiloxane silanization to systematically tune surface wettability. The tetrasiloxane chain length enables reproducible air-water contact angle modulation between approximately 62° and 92°, as documented in systematic silanization studies [1]. The higher boiling point (222°C) relative to the trisiloxane analog (184°C) also provides a wider thermal processing window during surface treatment protocols [2].

Synthesis of Discrete Oligodimethylsiloxanes for Nanostructured Block Co-Oligomers

For polymer chemists synthesizing molecularly defined oligodimethylsiloxanes (oDMS), 1,7-dichlorooctamethyltetrasiloxane functions as a discrete building block that—unlike polydisperse chlorine-terminated PDMS—yields products with a single detectable molar mass [3]. The tetrasiloxane segment provides a defined χ parameter contribution that is critical for designing high χ–low N block co-oligomers capable of forming highly organized nanostructures [3].

Surface Passivation for Single-Molecule Fluorescence Imaging

In single-molecule imaging applications, 1,7-dichlorooctamethyltetrasiloxane is a validated surface passivation reagent that can be applied to glass coverslips, chips, and microfluidic devices at concentrations of 1–50% with treatment times of 6–24 hours [4]. The tetrasiloxane architecture offers a siloxane spacer length that is intermediate between disiloxane (2 Si) and longer-chain analogs, allowing selection based on the specific passivation film properties required for a given imaging protocol [4].

Hybrid Fluorosilicone Polymer Synthesis Requiring Defined Siloxane Segment Length

In the synthesis of perfluorocyclobutane aromatic hybrid fluorosilicones, 1,7-dichlorooctamethyltetrasiloxane serves as a condensation partner that introduces a defined tetrasiloxane spacer into the polymer backbone [5]. The use of this discrete building block, as opposed to polydisperse chlorine-terminated PDMS, provides control over the siloxane segment length distribution, which influences the thermal and mechanical properties of the resulting hybrid polymers—noting that degradation temperatures (T-1% ~240°C for the hybrid fluorosilicones) differ substantially from comparable polyethers (~430°C) [5].

Application
Selection Property
Validation Focus
Glass Micromodel Wettability Control
Contact-angle modulation range
Surface wettability reproducibility
Discrete Oligodimethylsiloxane Synthesis
Discrete chain-length control
Structural definition (SEC, single molar mass)
Single-Molecule Fluorescence Imaging
Passivation reagent class
Protocol compatibility for imaging
Hybrid Fluorosilicone Polymer Synthesis
Defined siloxane segment length
Thermal stability and phase behavior

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